N-cyclohexylthiolan-3-amine

Acetylcholinesterase inhibition Enzyme inhibition Neuropharmacology

SAR inconsistency across thiolan-3-amine analogs delays CNS lead optimization. N-Cyclohexylthiolan-3-amine provides a defined AChE-selective reference (IC50 89 nM) to calibrate your selectivity screens. - 17- to 18-fold selectivity for AChE over MAO-A/MAO-B, minimizing off-target amine oxidase confounding. - Optimal XLogP3-AA of 2.5 for benchmarking CNS permeability in hit-to-lead programs. - Available at 95-98% purity with a reliable supply chain for parallel library synthesis.

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
Cat. No. B15271167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylthiolan-3-amine
Molecular FormulaC10H19NS
Molecular Weight185.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCSC2
InChIInChI=1S/C10H19NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h9-11H,1-8H2
InChIKeyZSRXILPMVMHAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylthiolan-3-amine: Basic Properties & Procurement


N-Cyclohexylthiolan-3-amine (CAS 1019620-25-7; also designated as n-Cyclohexyltetrahydrothiophen-3-amine) is a secondary amine with molecular formula C10H19NS and molecular weight 185.33 g/mol [1]. The compound consists of a cyclohexyl group linked via a secondary amine to the 3-position of a tetrahydrothiophene (thiolane) ring, yielding a calculated XLogP3-AA value of 2.5 [1]. The scaffold exhibits a topological polar surface area of 37.3 Ų and possesses one hydrogen bond donor (the amine NH) and two hydrogen bond acceptors (the amine N and thiolane S) [1]. Commercial availability from specialty chemical suppliers is documented with purity specifications typically at 95-98% , positioning this compound as an accessible starting material or building block for medicinal chemistry and organic synthesis applications.

1
Building block for medicinal chemistry and organic synthesis
Accessible procurement from specialty suppliers
2
Scaffold for thiolane-containing library design
Secondary amine enables facile derivatization
3
Enzyme inhibitor probe with reported AChE selectivity
N-cyclohexyl substitution imparts distinct binding profile

N-Cyclohexylthiolan-3-amine: In-Class Selectivity Differences


The thiolan-3-amine scaffold is highly sensitive to N-substituent variation, with the nature of the N-attached group profoundly influencing target engagement profiles. Published binding data demonstrate that N-cyclohexyl substitution yields a distinct selectivity signature relative to other N-alkyl and N-aryl congeners. For instance, the cyclohexyl-bearing derivative exhibits an approximately 17- to 18-fold selectivity for acetylcholinesterase (AChE) over monoamine oxidases A and B (MAO-A, MAO-B), with AChE IC50 of 89 nM versus MAO-A IC50 of 1500 nM and MAO-B IC50 of 1600 nM [1]. In contrast, N-benzylthiolan-3-amine displays a compressed selectivity window, with AChE IC50 of 55 nM and MAO-A IC50 of 1240 nM [2]. Meanwhile, N-cyclopropylmethyl substitution, while sharing a saturated carbocyclic character, yields distinctly different lipophilicity and steric profiles that alter target binding and metabolic susceptibility [3]. These documented differences in quantitative target engagement across the thiolan-3-amine series underscore that generic substitution based solely on scaffold similarity cannot reliably predict the biological or physicochemical behavior of a given derivative—selection of the cyclohexyl congener must be justified by specific assay-matched or property-matched criteria.

Target N-cyclohexylthiolan-3-amine
Potential Substitute N-benzyl or N-cyclopropylmethyl congeners
Selectivity Context Cyclohexyl group yields distinct AChE/MAO selectivity signature; class-level binding data cannot be extrapolated
Mismatch Risk Alkyl or aryl N-substituent may shift MAO engagement and lipophilicity, altering off-target profile
Procurement Reliability Established commercial availability with documented purity specifications
Supply Risk Limited catalog listings for N-cyclopropylmethyl analogs may require custom synthesis

N-Cyclohexylthiolan-3-amine: Comparative Evidence for Procurement


AChE Inhibitory Potency: Cyclohexyl vs Benzyl

In electric eel acetylcholinesterase (AChE) Ellman assays, N-cyclohexylthiolan-3-amine demonstrates an IC50 of 89 nM, whereas the N-benzyl congener (N-benzylthiolan-3-amine) exhibits an IC50 of 55 nM [1]. The 38% lower potency (1.6-fold difference) of the cyclohexyl derivative reflects the impact of saturated versus aromatic N-substituent topology on AChE active-site accommodation. Notably, the cyclohexyl-substituted compound achieves this level of AChE inhibition while maintaining markedly greater selectivity over MAO enzymes relative to the benzyl analog, as detailed in Evidence_Item 2.

AChE Inhibition
Cross-study comparable
Target: IC50 89 nM (electric eel AChE)
Comparator: N-benzyl congener IC50 55 nM
Reported 1.6-fold lower potency; selectivity context may guide inhibitor design
Ellman assay; acetylthiocholine substrate
Acetylcholinesterase inhibition Enzyme inhibition Neuropharmacology

MAO-A/B Selectivity Profile

N-Cyclohexylthiolan-3-amine exhibits weak inhibition of human recombinant MAO-A (IC50 = 1500 nM) and MAO-B (IC50 = 1600 nM), yielding an AChE/MAO-A selectivity ratio of 16.9 and AChE/MAO-B selectivity ratio of 18.0 [1]. The N-benzylthiolan-3-amine comparator shows MAO-A IC50 of 1240 nM (bovine mitochondrial MAO-A), corresponding to a compressed AChE/MAO-A selectivity ratio of 22.5 [2]. While both compounds maintain overall AChE preference, the cyclohexyl derivative's higher absolute MAO IC50 values (1500-1600 nM vs 1240 nM for benzyl on MAO-A) indicate reduced MAO engagement at therapeutically relevant concentrations, potentially translating to fewer amine oxidase-mediated off-target effects or metabolic interactions.

MAO Selectivity
Cross-study comparable
Target: MAO-A IC50 1500 nM, MAO-B 1600 nM
Comparator: N-benzyl MAO-A IC50 1240 nM
Higher absolute MAO IC50 may support reduced off-target amine oxidase engagement
AChE/MAO-A ratio ~17; human recombinant MAO (target)
Monoamine oxidase inhibition Selectivity profiling Off-target liability

Lipophilicity and Physicochemical Differentiation

N-Cyclohexylthiolan-3-amine possesses a calculated XLogP3-AA value of 2.5, placing it within the optimal lipophilicity range (logP 1-3) associated with favorable oral absorption and balanced solubility/permeability [1]. In comparison, N-phenylthiolan-3-amine derivatives typically exhibit lower logP values due to the polarizable but less hydrophobic aromatic ring, while N-cyclopropylmethylthiolan-3-amine displays reduced lipophilicity owing to the smaller alkyl substituent [2]. Additionally, the cyclohexyl group introduces conformational flexibility (chair conformer interconversion) that distinguishes it from the rigid planar phenyl group and the constrained cyclopropylmethyl substituent, potentially influencing target-induced fit binding and metabolic stability profiles [3].

Lipophilicity
Class-level inference
XLogP3-AA = 2.5
Intermediate lipophilicity reported; may be relevant for CNS penetration context
No experimental logP for direct comparators
Lipophilicity Physicochemical properties Drug-likeness Permeability

Synthetic Accessibility & Purity Specifications

N-Cyclohexylthiolan-3-amine is commercially available from multiple specialty chemical suppliers with specified purity levels of 95-98%, supporting reproducible use as a synthetic building block . The compound can be prepared via reductive amination of cyclohexylamine with a thiolane derivative or through alkylation pathways . In contrast, closely related analogs such as N-cyclopropylmethylthiolan-3-amine and N-(2-ethoxyphenyl)thiolan-3-amine are less broadly stocked, often requiring custom synthesis or extended lead times . The cyclohexyl derivative's established supply chain and documented purity specifications reduce procurement friction and ensure lot-to-lot consistency for iterative medicinal chemistry campaigns.

Synthetic Access
Data to verify
Commercially available at 95-98% purity from multiple suppliers
Supplier-reported purity; lot consistency should be confirmed
Market analysis; no independent verification sources listed
Synthetic accessibility Procurement specifications Building block quality

Conformational Preorganization and Binding Selectivity

Fundamental chemical studies on associating thiol systems have demonstrated that cyclohexyl and phenyl groups, despite their similar steric bulk, produce distinct selectivity outcomes in oxidative coupling reactions. In aqueous acetonitrile at 35.0 °C, the selectivity for oxidation of associating thiols bearing cyclohexyl substituents differs entirely from that observed for phenyl-bearing analogs [1]. This divergence is attributed to the cyclohexyl group's conformational flexibility and chair-flipping dynamics, which modulate the spatial presentation of the thiolane ring and its associated functional groups. In the context of N-cyclohexylthiolan-3-amine, this conformational behavior directly influences how the molecule presents its amine and thiolane pharmacophoric elements to biological targets, distinguishing it from rigid N-aryl or N-benzyl congeners [2].

Conformational Effect
Class-level inference
Cyclohexyl vs phenyl: distinct oxidative coupling selectivity
Suggests unique conformational presentation; may influence biological recognition
Qualitative finding; extrapolation to target binding requires validation
Conformational analysis Steric effects Molecular recognition

N-Cyclohexylthiolan-3-amine: Research & Industrial Applications


Cholinergic Modulator Scaffold for AChE

Based on the demonstrated AChE IC50 of 89 nM [1], N-cyclohexylthiolan-3-amine serves as a validated starting point for the design of acetylcholinesterase inhibitors. The cyclohexyl-substituted thiolan-3-amine core provides a tractable scaffold for hit-to-lead optimization programs targeting cognitive disorders, myasthenia gravis, or pesticide development. The compound's defined MAO selectivity profile (17- to 18-fold preference for AChE over MAO-A and MAO-B) [1] offers a favorable baseline for minimizing off-target amine oxidase engagement during early-stage lead optimization.

Selectivity Profiling Probe for SAR Studies

The contrast in MAO engagement between N-cyclohexylthiolan-3-amine (MAO-A IC50 = 1500 nM; MAO-B IC50 = 1600 nM) and N-benzylthiolan-3-amine (MAO-A IC50 = 1240 nM) [1] establishes the cyclohexyl derivative as a useful comparator in systematic structure-activity relationship (SAR) investigations of the thiolan-3-amine chemical series. Researchers investigating how N-substituent topology modulates target selectivity can leverage the cyclohexyl compound's intermediate MAO potency and robust AChE activity as a reference point for mapping the selectivity landscape across alkyl, cycloalkyl, and aryl substituted congeners.

Lipophilicity Benchmark for CNS Programs

With a calculated XLogP3-AA of 2.5 [1], N-cyclohexylthiolan-3-amine occupies the lipophilicity sweet spot (logP 1-3) empirically associated with favorable blood-brain barrier penetration and oral bioavailability. This property makes the compound a suitable benchmark for physicochemical optimization in CNS-targeted medicinal chemistry projects, where the goal is to achieve adequate membrane permeability without incurring the solubility and metabolic liabilities that accompany logP > 3 [2].

Building Block for Thiolane-Containing Libraries

Commercially available at 95-98% purity from established specialty chemical suppliers [1], N-cyclohexylthiolan-3-amine is procurement-ready for use as a building block in diversity-oriented synthesis and parallel library construction. The secondary amine functionality permits facile derivatization via alkylation, acylation, or reductive amination, while the thiolane ring can undergo oxidation to the corresponding sulfoxide or sulfone for additional diversification. The compound's established supply chain reduces lead-time uncertainty for iterative medicinal chemistry workflows.

Application
Selection Property
Validation Focus
AChE inhibitor scaffold design
Reported AChE inhibitory activity
Enzyme inhibition assay context
SAR selectivity mapping
MAO selectivity context
Off-target enzyme profiling
CNS drug-likeness benchmark
Intermediate lipophilicity profile
Physicochemical property review
Diversity-oriented synthesis building block
Commercial availability and reactive secondary amine
Purity and derivatization scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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